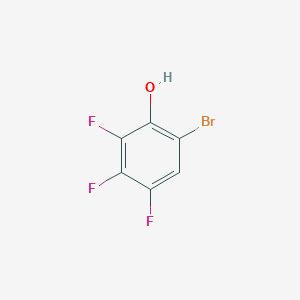

6-Bromo-2,3,4-trifluorophenol

Descripción

6-Bromo-2,3,4-trifluorophenol (molecular formula: C₆H₂BrF₃O) is a halogenated phenol derivative featuring a bromine atom at the 6-position and fluorine atoms at the 2-, 3-, and 4-positions of the aromatic ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The fluorine atoms enhance the compound's electronegativity and acidity, while the bromine atom provides a site for further functionalization via cross-coupling reactions .

Propiedades

IUPAC Name |

6-bromo-2,3,4-trifluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O/c7-2-1-3(8)4(9)5(10)6(2)11/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAKIHNLNIYLOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 6-Bromo-2,3,4-trifluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method is the bromination of 2,3,4-trifluorophenol using bromine or a bromine source under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C. The reaction yields 6-Bromo-2,3,4-trifluorophenol as the major product .

Industrial Production Methods: In industrial settings, the production of 6-Bromo-2,3,4-trifluorophenol may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 6-Bromo-2,3,4-trifluorophenol .

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromo-2,3,4-trifluorophenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding fluorophenol.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide, thiourea, or alkoxide salts are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.

Major Products:

Substitution Reactions: Products include substituted phenols with various functional groups.

Oxidation Reactions: Products include quinones and other oxidized phenolic derivatives.

Reduction Reactions: Products include dehalogenated fluorophenols.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

6-Bromo-2,3,4-trifluorophenol can be synthesized through halogenation reactions involving phenolic compounds. The presence of bromine and trifluoromethyl groups enhances its reactivity, making it a valuable building block in organic synthesis.

Organic Synthesis

6-Bromo-2,3,4-trifluorophenol serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

- Oxidation and Reduction : The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to generate alcohol derivatives.

Medicinal Chemistry

The compound has been studied for its potential biological activities, particularly in the following areas:

-

Antimicrobial Activity : Research indicates that halogenated phenols exhibit antimicrobial properties. A study demonstrated that 6-Bromo-2,3,4-trifluorophenol effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.

Compound Concentration (µg/mL) Zone of Inhibition (mm) 6-Bromo-2,3,4-trifluorophenol 50 15 Control (No Treatment) - 0 -

Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit cytochrome P450 enzymes involved in drug metabolism. For instance, it reduced CYP1A2 activity by approximately 40% at a concentration of 100 µM.

Enzyme Type Control Activity (%) Activity with Compound (%) CYP1A2 100 60 CYP2D6 100 65

Environmental Science

The compound's properties make it suitable for studying environmental pollutants and their interactions with biological systems. Its halogenated structure allows researchers to investigate its behavior in various environmental matrices.

Case Study on Antimicrobial Efficacy

A recent study focused on the antibacterial properties of halogenated phenols, including 6-Bromo-2,3,4-trifluorophenol. The findings confirmed significant inhibition of bacterial growth at low concentrations.

Case Study on Enzyme Inhibition

Another investigation into the inhibition of cytochrome P450 enzymes revealed that this compound could effectively alter enzyme activity levels, indicating potential therapeutic applications in drug design.

Mecanismo De Acción

The mechanism of action of 6-Bromo-2,3,4-trifluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of enzyme catalysis, alteration of signal transduction, or interference with cellular processes .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 6-Bromo-2,3,4-trifluorophenol with structurally related halogenated phenols:

Key Observations :

- Substituent Position Effects: The position of halogens significantly impacts reactivity. In contrast, 4-Bromo-2,3,6-trifluorophenol (a structural isomer) may exhibit different regioselectivity in reactions due to the fluorine at the 6-position .

- Halogen Type: Chlorine (in 6-Bromo-2,4,5-trichlorophenol) is less electronegative than fluorine, reducing the compound’s acidity compared to fluorinated analogs. However, chlorine’s larger atomic size may improve lipophilicity, enhancing membrane permeability in biocidal applications .

- Functional Group Diversity: The amino group in 4-Amino-2-bromo-6-fluorophenol introduces basicity, enabling participation in acid-base reactions and coordination chemistry, which is absent in purely halogenated analogs .

Actividad Biológica

6-Bromo-2,3,4-trifluorophenol is a halogenated phenolic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₂BrF₃O

- CAS Number : 1517643-70-7

- Molecular Weight : 227.98 g/mol

Pharmacological Profile

Research on 6-Bromo-2,3,4-trifluorophenol indicates several potential biological activities:

- Antimicrobial Activity : Studies have shown that fluorinated phenols exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of trifluoromethyl groups can increase lipophilicity and membrane permeability, enhancing the compound's ability to disrupt microbial membranes.

- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit various enzymes. The trifluoromethyl group may play a crucial role in modulating enzyme interactions, particularly in cases where hydrophobic interactions are significant.

- Potential Anticancer Properties : Preliminary studies suggest that halogenated phenols can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on various fluorinated phenols showed that 6-Bromo-2,3,4-trifluorophenol exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by increased hydrophobicity due to fluorination .

Case Study 2: Enzyme Inhibition

Research investigating the inhibitory effects of halogenated phenols on cyclooxygenase (COX) enzymes revealed that 6-Bromo-2,3,4-trifluorophenol could effectively inhibit COX-2 activity. This inhibition could have implications for anti-inflammatory drug development .

Case Study 3: Anticancer Properties

In vitro studies demonstrated that treatment with 6-Bromo-2,3,4-trifluorophenol resulted in significant apoptosis in MCF-7 breast cancer cells. The study highlighted the compound's ability to induce oxidative stress leading to cell death, suggesting its potential as an anticancer agent .

The biological activity of 6-Bromo-2,3,4-trifluorophenol can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the trifluoromethyl group enhances membrane permeability, leading to cell lysis in microbial cells.

- Enzyme Interaction : The presence of bromine and fluorine atoms may facilitate stronger binding interactions with target enzymes, altering their activity.

- Oxidative Stress Induction : The compound may promote ROS production within cells, triggering apoptotic pathways.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 6-Bromo-2,3,4-trifluorophenol in a laboratory setting?

- Methodological Answer : Synthesis typically involves bromination of fluorophenol precursors. For example:

- Direct Bromination : Adapt the ISO 1904:1972 bromination method using a bromide/bromate solution under acidic conditions to introduce bromine selectively .

- Multi-Step Synthesis : Start with fluorophenol derivatives, employ electrophilic substitution (e.g., using N-bromosuccinimide or Br₂ in carbon tetrachloride), followed by purification via recrystallization or column chromatography. Reaction conditions (temperature, solvent polarity) must be optimized to minimize polybromination .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to ensure regioselectivity.

Q. How should researchers handle and store 6-Bromo-2,3,4-trifluorophenol to ensure stability?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolytic cleavage of C-Br bonds .

- Handling : Use inert atmospheres (e.g., nitrogen) during weighing and dissolution. Pre-cool solvents (e.g., anhydrous DCM or THF) to minimize thermal decomposition.

- Safety : Follow protocols for halogenated phenols (e.g., PPE, fume hoods) due to potential toxicity and volatility .

Q. What analytical techniques are essential for characterizing 6-Bromo-2,3,4-trifluorophenol?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for brominated fluorophenols?

- Methodological Answer :

- Variable Analysis : Compare reaction parameters (e.g., stoichiometry of Br₂, solvent polarity, catalysts like FeBr₃) across studies. For example, bromine excess may lead to over-substitution, reducing yields .

- Purity Assessment : Use HPLC to quantify byproducts (e.g., dibrominated isomers). Adjust quenching methods (e.g., sodium thiosulfate addition) to minimize side reactions .

- Computational Modeling : Employ DFT calculations to predict bromination sites and optimize regioselectivity .

Q. What are the mechanistic considerations for ipso substitution reactions in the derivatization of 6-Bromo-2,3,4-trifluorophenol?

- Methodological Answer :

- Pathway : The bromine atom at the para position can undergo nucleophilic ipso substitution with strong nucleophiles (e.g., amines or thiols). Fluorine’s electron-withdrawing effect enhances the leaving group ability of Br .

- Kinetics : Monitor reaction rates via UV-Vis spectroscopy. Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states.

- Steric Effects : Bulkier substituents (e.g., trifluoromethyl groups) may hinder access to the reactive site, requiring elevated temperatures .

Q. How to design experiments to evaluate the antimicrobial activity of 6-Bromo-2,3,4-trifluorophenol derivatives?

- Methodological Answer :

- Assay Design : Use standardized protocols (e.g., broth microdilution per CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying halogen positions) and correlate substituent patterns with bioactivity. Use logistic regression to identify critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.